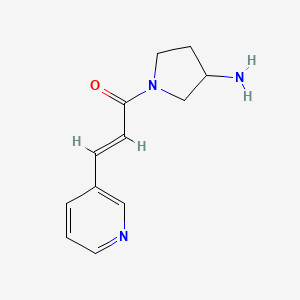
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as EAPPP, is a pyrrolidine-based compound that has been studied for its potential applications in scientific research. This compound has been studied for its potential to act as a ligand for G-protein-coupled receptors, as well as for its ability to act as a substrate for enzymes. EAPPP has also been studied for its potential to act as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Material Applications
- Phosphorescence Properties and Stimuli-Responsive Materials : Positional isomers of similar compounds exhibit different phosphorescent colors and quantum yields. These materials can undergo reversible phosphorescent color switching in response to external acid-base vapor stimuli, indicating potential applications in dynamic functional materials and organic light-emitting diodes (OLEDs) (Li & Yong, 2019).
Coordination Chemistry
- Complexation with Metal Ions : Studies show the complexation of cadmium(II) with related ligands, resulting in compounds with specific geometries and potential applications in coordination polymers and metal-organic frameworks (MOFs) (Hakimi et al., 2013).
Spectroscopic Studies
- Structural and Spectroscopic Analysis : Detailed experimental and theoretical studies on similar aminophenyl-pyridyl compounds have provided insights into their molecular structures, spectroscopic properties, and potential electronic applications. These studies involve optimization of molecular geometry and understanding of vibrational frequencies, which are crucial for designing materials with desired electronic and optical properties (Ortiz et al., 2015).
Drug Synthesis
- Synthesis of Pharmaceutical Compounds : A specific compound was utilized in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, demonstrating the role of such chemical structures in developing therapeutic agents (Yu Yankun et al., 2011).
Antibacterial and Antifungal Activities
- Antimicrobial Activity : Novel 5-arylidene derivatives incorporating pyridin-2-yl substituted thiazolidin-4-ones have been synthesized, demonstrating moderate antifungal activity and potential for antibacterial applications (Mobinikhaledi et al., 2009).
Propriétés
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-11-5-7-15(9-11)12(16)4-3-10-2-1-6-14-8-10/h1-4,6,8,11H,5,7,9,13H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYLBUKECJMTK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



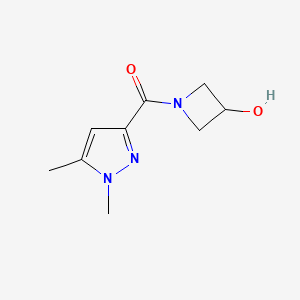
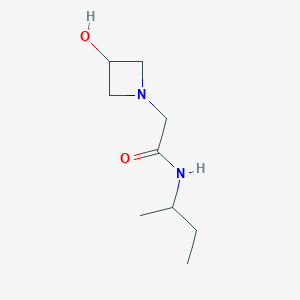
amine](/img/structure/B1489000.png)
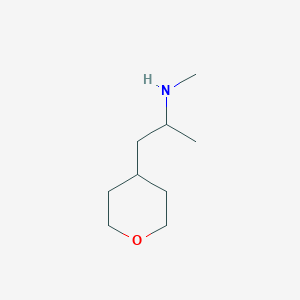
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
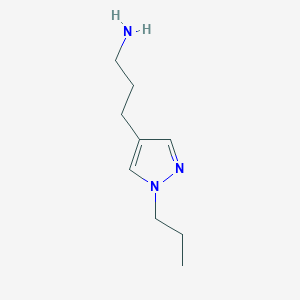
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)

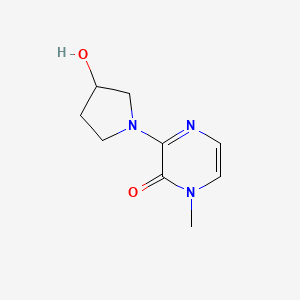
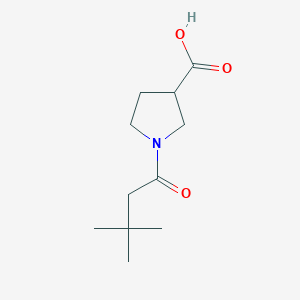


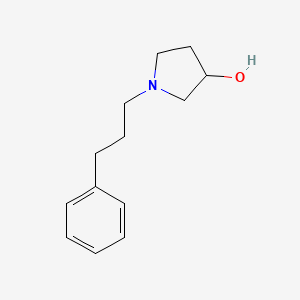
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)